REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]2=[NH:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:16]1([N:22]=[C:23]=[N:24][CH:25]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>C(O)(C)(C)C>[CH:25]1([NH:24][C:23]([N:15]=[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][N:9]2[CH2:8][CH2:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:22][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]1
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Name
|
1-(2-phenylethyl)-2-iminopyridine
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCN1C(C=CC=C1)=N
|
Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
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24 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from 200 ml of hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(=NC1CCCCC1)N=C1N(C=CC=C1)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |